3-Bromoquinolin-2-amine
Overview
Description
3-Bromoquinolin-2-amine, also known as 3-BQA, is an organic compound belonging to the class of quinoline derivatives. It is an aromatic heterocyclic compound, with a molecular formula of C9H7BrN2. 3-BQA is a colorless liquid that is slightly soluble in water and has a melting point of 122-124°C. It is a strong base, with a pKa of 11.7 and a pKb of 4.7.
Scientific Research Applications
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous derivatives of bioactive quinolines being synthesized for biological and pharmaceutical activities . Quinoline is considered an essential scaffold for leads in drug discovery .
Quinoline and its derivatives, including 3-Bromoquinolin-2-amine, have a wide range of applications in various scientific fields . Here are some additional applications:
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Medicinal Chemistry : Quinoline and its derivatives play a major role in medicinal chemistry . They are used as scaffolds for leads in drug discovery . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
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Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in synthetic organic chemistry . They are used in the synthesis of a wide range of organic compounds .
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Industrial Chemistry : Quinoline and its derivatives also have applications in industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .
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Green Chemistry : In recent years, there has been a push towards greener and more sustainable chemical processes . Quinoline and its derivatives are being used in alternative reaction methods, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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Pharmaceuticals : Quinoline and its derivatives are used in the synthesis of various pharmaceuticals . They are used in the production of drugs for a variety of diseases .
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Biological Activities : Quinoline and its derivatives have been found to have various biological activities . They are used in the development of new therapeutic agents .
Quinoline and its derivatives, including 3-Bromoquinolin-2-amine, have a wide range of applications in various scientific fields . Here are some additional applications:
-
Medicinal Chemistry : Quinoline and its derivatives play a major role in medicinal chemistry . They are used as scaffolds for leads in drug discovery . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
-
Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in synthetic organic chemistry . They are used in the synthesis of a wide range of organic compounds .
-
Industrial Chemistry : Quinoline and its derivatives also have applications in industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .
-
Green Chemistry : In recent years, there has been a push towards greener and more sustainable chemical processes . Quinoline and its derivatives are being used in alternative reaction methods, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
-
Pharmaceuticals : Quinoline and its derivatives are used in the synthesis of various pharmaceuticals . They are used in the production of drugs for a variety of diseases .
-
Biological Activities : Quinoline and its derivatives have been found to have various biological activities . They are used in the development of new therapeutic agents .
properties
IUPAC Name |
3-bromoquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFDUOXWWDNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627504 | |
Record name | 3-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-2-amine | |
CAS RN |
36825-31-7 | |
Record name | 3-Bromo-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36825-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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